Cas no 2171953-34-5 (1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid
- 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
- EN300-1523666
- 2171953-34-5
-
- インチ: 1S/C25H28N2O5/c1-25(23(29)30)15-27(16-25)22(28)12-6-7-13-26-24(31)32-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,31)(H,29,30)
- InChIKey: IXPUKLJNNPBDLK-UHFFFAOYSA-N
- SMILES: OC(C1(C)CN(C(CCCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O
計算された属性
- 精确分子量: 436.19982200g/mol
- 同位素质量: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 9
- 複雑さ: 682
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 95.9Ų
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1523666-2.5g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1523666-0.5g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1523666-100mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1523666-1000mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1523666-1.0g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1523666-10.0g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1523666-0.25g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1523666-0.05g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1523666-5.0g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1523666-5000mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid |
2171953-34-5 | 5000mg |
$9769.0 | 2023-09-26 |
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid 関連文献
-
1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid (CAS: 2171953-34-5)
The compound 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid (CAS: 2171953-34-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine ring and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its applications in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for the introduction of constrained amino acid analogs.
One of the key advancements in the study of this compound is its role in the synthesis of peptidomimetics. Researchers have demonstrated that the incorporation of 3-methylazetidine-3-carboxylic acid derivatives into peptide backbones can enhance metabolic stability and bioavailability. The Fmoc-protected variant (CAS: 2171953-34-5) is particularly valuable due to its compatibility with standard SPPS protocols, enabling the efficient production of complex peptide architectures. Recent publications highlight its use in the development of protease inhibitors and GPCR-targeting ligands, underscoring its broad utility in drug discovery.
In addition to its synthetic applications, the physicochemical properties of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid have been extensively characterized. Studies have revealed that the methyl substitution on the azetidine ring confers conformational rigidity, which is critical for modulating peptide secondary structures. Nuclear magnetic resonance (NMR) and X-ray crystallography data have provided insights into the stereoelectronic effects of the azetidine moiety, facilitating the rational design of novel bioactive compounds.
Recent preclinical studies have explored the therapeutic potential of peptides incorporating this compound. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a potent angiotensin-converting enzyme (ACE) inhibitor featuring the 3-methylazetidine-3-carboxylic acid scaffold. The compound exhibited improved pharmacokinetic profiles compared to traditional ACE inhibitors, suggesting its potential for cardiovascular applications. Furthermore, its use in oncology research has been investigated, with preliminary data indicating its efficacy in disrupting protein-protein interactions involved in cancer cell proliferation.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. Green chemistry approaches, such as the use of biodegradable solvents and catalytic methods, are being explored to enhance the sustainability of its production. These developments are critical for meeting the growing demand for this compound in both academic and industrial settings.
In conclusion, 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid (CAS: 2171953-34-5) represents a versatile and valuable tool in modern drug discovery and peptide engineering. Its unique structural features and demonstrated biological activities make it a focal point of ongoing research. Future studies are expected to further elucidate its mechanisms of action and expand its applications in therapeutic development. Researchers are encouraged to explore its potential in emerging areas such as targeted drug delivery and immunomodulation, where its properties may offer distinct advantages.
2171953-34-5 (1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid) Related Products
- 2922291-55-0(5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine)
- 1016522-88-5(4-Fluoro-3-(methoxymethyl)phenylmethanamine)
- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)
- 2633686-29-8(1-methyl-2-(2-nitroethenyl)-1H-imidazole)
- 1547299-38-6(2-(5-fluoropyridin-2-yl)-2-methylcyclopropylmethanol)
- 22293-47-6(3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide)
- 2098131-64-5(Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate)
- 2171847-73-5(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid)
- 3878-41-9(2-Hydroxyethyl Benzyl Sulfide)
- 2138260-83-8(4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)




